molecular formula C8H5ClF2O2 B177954 Methyl 2-chloro-4,5-difluorobenzoate CAS No. 128800-36-2

Methyl 2-chloro-4,5-difluorobenzoate

Cat. No.: B177954
CAS No.: 128800-36-2
M. Wt: 206.57 g/mol
InChI Key: AYXSLWFGIGSIDJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,5-difluorobenzoate: is an organic compound with the molecular formula C8H5ClF2O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4,5-difluorobenzoate can be synthesized through several methods. One common route involves the reaction of methyl 2,4-dichloro-5-fluorobenzoate with appropriate reagents under controlled conditions. For example, the reaction can be conducted at 150°C for 8 hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-chloro-4,5-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,5-difluorobenzoate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and the nature of the chemical reactions involved .

Comparison with Similar Compounds

  • Methyl 2,5-difluorobenzoate
  • Methyl 2-chloro-4-fluorobenzoate
  • 2-Chloro-4,5-difluorobenzoic acid

Comparison: Methyl 2-chloro-4,5-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

methyl 2-chloro-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXSLWFGIGSIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2-chloro-4,5-difluoro-benzoic acid (118, 14.0 g, 0.0727 mol) in methanol (100 mL) was added sulfuric acid (concentrated, 98%, 2.00 mL, 0.0375 mol). The reaction was stirred at 60° C. for 48 hours. The reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to give a colorless oil (119, 13.0 g, 86.6%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-4,5-difluorobenzoic acid (1.93 g, 10 mmol) was dissolved in 20 mL of acetone. Cesium carbonate (5.29 g, 15 mmol) was added followed by iodomethane (1.0 mL, 15 mmol). This reaction mixture was heated under reflux for 1 h and then cooled to room temperature. This suspension was then diluted with 40 mL of ethyl ether. The solid was removed by filtration and washed with ethyl ether. The filtrate was evaporated in vacuo to give the title compound in quantitative yield as a clear oil.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
5.29 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred suspension of 5.0 g (26 mmol) 2-Chloro-4,5-difluoro-benzoic acid (Apollo) and 50 ml methanol were added 7.41 ml (104 mmol) acetyl chloride drop wisely at 0° C. The reaction mixture was stirred over night, filtered and concentrated. The residue was diluted with dichloromethane, washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The residue was purified by column chromatography (hexane:ethylacetate). The desired product 22a was obtained in 84% yield (4.51 g, 21.8 mmol).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.41 mL
Type
reactant
Reaction Step Two

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